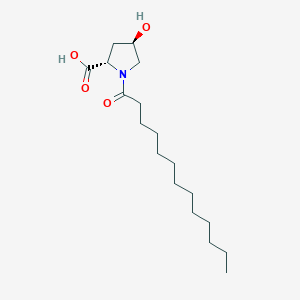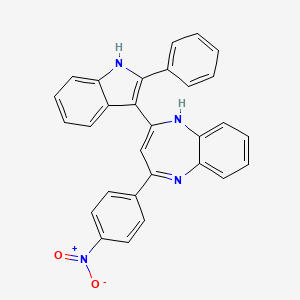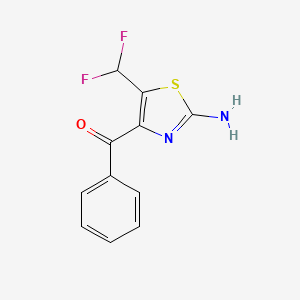
N-Tetradecanoyl-hydroxyproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Tetradecanoyl-hydroxyproline typically involves the acylation of hydroxyproline with tetradecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli are used to produce hydroxyproline, which is then acylated with tetradecanoyl chloride. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
N-Tetradecanoyl-hydroxyproline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tetradecanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various acylated derivatives depending on the substituent used.
Applications De Recherche Scientifique
N-Tetradecanoyl-hydroxyproline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
Biology: Studied for its role in collagen synthesis and its potential in tissue engineering.
Medicine: Investigated for its anti-inflammatory and wound healing properties.
Industry: Utilized in the production of cosmetics and skincare products due to its moisturizing and anti-aging effects
Mécanisme D'action
The mechanism of action of N-Tetradecanoyl-hydroxyproline involves its incorporation into collagen fibers, enhancing their stability and strength. It also acts as a scavenger of reactive oxygen species, protecting cells from oxidative damage. The compound interacts with various molecular targets, including protein kinases and transcription factors, modulating cell signaling pathways involved in growth, development, and stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Tetradecanoyl Homoserine Lactone: Another acylated compound with signaling properties in bacterial quorum sensing.
N-Acetyl-4-Hydroxyproline: Used as an anti-inflammatory agent.
Uniqueness
N-Tetradecanoyl-hydroxyproline is unique due to its specific acylation with a tetradecanoyl group, which imparts distinct physicochemical properties and biological activities. Its role in collagen stabilization and its potential therapeutic applications set it apart from other hydroxyproline derivatives .
Propriétés
Formule moléculaire |
C18H33NO4 |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-1-tridecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)19-14-15(20)13-16(19)18(22)23/h15-16,20H,2-14H2,1H3,(H,22,23)/t15-,16+/m1/s1 |
Clé InChI |
LYGFQYMZWLCANQ-CVEARBPZSA-N |
SMILES isomérique |
CCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
![2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B15160643.png)


![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)


![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)

![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)

![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
